molecular formula C20H17ClO5 B14959186 methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14959186
M. Wt: 372.8 g/mol
InChI Key: ZZKTXALIARMXEL-UHFFFAOYSA-N
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Description

Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of coumarins and derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, the compound increases the levels of neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease . The molecular targets include the active site of the MAO-B enzyme, where the compound binds and prevents the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit MAO-B with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H17ClO5

Molecular Weight

372.8 g/mol

IUPAC Name

methyl 2-[7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H17ClO5/c1-12-15-8-7-14(25-11-13-5-3-4-6-17(13)21)9-18(15)26-20(23)16(12)10-19(22)24-2/h3-9H,10-11H2,1-2H3

InChI Key

ZZKTXALIARMXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)OC

Origin of Product

United States

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